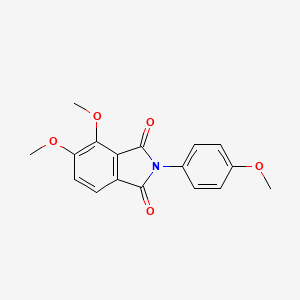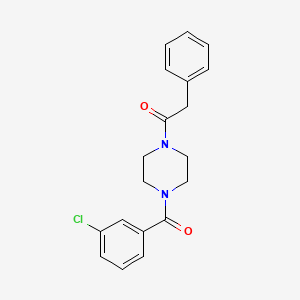![molecular formula C19H27N3O2 B5531882 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5531882.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular framework. For instance, a related compound, synthesized through the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, was characterized using spectroscopic methods, confirming the compound's structure through X-ray analysis (Hamad H. Al Mamari & Yousuf Al Lawati, 2019). This methodological approach may offer insights into the synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide.
Molecular Structure Analysis
The molecular structure of chemically related compounds can be elucidated using spectroscopic methods and X-ray crystallography, providing detailed information on the arrangement of atoms within the molecule. A study on a similar benzamide derivative detailed its molecular geometry, including bond lengths and angles, through density functional theory (DFT) and confirmed the structure with X-ray diffraction (Pei Huang et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives, such as N-substituted pyrazoline derivatives, highlight the reactivity and functional group transformations that are pertinent to the synthesis and modification of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide. These reactions provide a foundation for understanding the chemical behavior and potential applications of the compound (Mohamed M. Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, can be determined through experimental studies. Such properties are crucial for determining the compound's suitability for various applications and for understanding its stability under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the presence of functional groups, can be inferred from the molecular structure and previous studies on related compounds. For example, the presence of an N,O-bidentate directing group in a similar compound suggests potential suitability for metal-catalyzed C–H bond functionalization reactions, indicating a reactive and versatile chemical nature (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
Mecanismo De Acción
The mechanism of action of pyrazole and imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
The future directions in the research and development of pyrazole and imidazole derivatives are likely to continue focusing on their synthesis and applications in medicinal chemistry . These compounds have shown a wide range of biological activities, making them promising candidates for the development of new drugs .
Propiedades
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-5-22-14-16(12-20-22)13-21(4)18(23)17-8-6-15(7-9-17)10-11-19(2,3)24/h6-9,12,14,24H,5,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHQOLJJOJYUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531803.png)

![4-{4-[1-(3-chloro-4-fluorophenyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5531822.png)
![methyl 2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]propanoate](/img/structure/B5531832.png)
![3-(3-methoxyphenyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B5531840.png)
![methyl 4-{[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]methyl}benzoate](/img/structure/B5531843.png)
![5-(ethylthio)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5531865.png)


![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)
![2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5531889.png)

![N-(4-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5531896.png)
![3-(4-fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5531900.png)